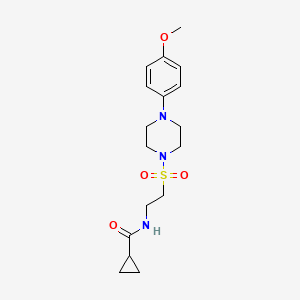

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of this compound appear to be acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE plays a crucial role in the cholinergic system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition. On the other hand, α1-ARs are G-protein-coupled receptors that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound acts as an inhibitor of AChE , thereby increasing central cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a reduction in acetylcholine levels . As for its interaction with α1-ARs, it acts as a ligand , showing affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic system and potentially improving cognitive function . The interaction with α1-ARs could affect various pathways related to the contraction of smooth muscles, potentially influencing conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia .

Pharmacokinetics

This suggests that it is likely to be well-absorbed, distributed throughout the body, metabolized, and excreted in a manner that allows it to exert its therapeutic effects .

Result of Action

The compound’s action as an AChE inhibitor can lead to improvements in short-term memory and anxiety levels, as observed in animal studies . It also appears to have neuroprotective effects, attenuating the neurotoxic effects of aluminium chloride . Its interaction with α1-ARs could potentially influence a range of conditions, from cardiac and prostate disorders to neurological conditions .

Biologische Aktivität

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide, a compound with significant pharmacological potential, has been studied for its biological activities, particularly in the context of neuropharmacology and its role as a therapeutic agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. It has been identified as an acetylcholinesterase inhibitor , which increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

1. Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative disorders. Its ability to inhibit acetylcholinesterase suggests potential applications in managing symptoms associated with Alzheimer's disease and other cognitive impairments .

2. Dopamine Receptor Modulation

The compound has been explored for its affinity towards dopamine receptors, particularly the D3 receptor. Compounds with high selectivity for D3 receptors are sought after for developing treatments for substance use disorders . The structural modifications in similar compounds have shown promising results in terms of receptor affinity and selectivity .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of related piperazine derivatives, compounds similar to this compound demonstrated significant reductions in neuronal cell death induced by oxidative stress. The results indicated that these compounds could potentially mitigate the effects of neurotoxicity associated with various neurodegenerative conditions .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-24-16-6-4-15(5-7-16)19-9-11-20(12-10-19)25(22,23)13-8-18-17(21)14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKZVOJKXHPIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.